N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline is a secondary aromatic amine with the molecular formula C13H21NS (exact mass 223.38 g/mol ). The compound belongs to a densely populated isomeric class of N-alkylated 3-(methylsulfanyl)anilines, sharing the identical molecular formula with numerous closely related regio- and stereoisomers.

Molecular Formula C13H21NS
Molecular Weight 223.38 g/mol
Cat. No. B12089625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline
Molecular FormulaC13H21NS
Molecular Weight223.38 g/mol
Structural Identifiers
SMILESCCC(C)C(C)NC1=CC(=CC=C1)SC
InChIInChI=1S/C13H21NS/c1-5-10(2)11(3)14-12-7-6-8-13(9-12)15-4/h6-11,14H,5H2,1-4H3
InChIKeyUTEWWPYTTMHTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline: Structural Identity and Baseline Characterization for Scientific Procurement


N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline is a secondary aromatic amine with the molecular formula C13H21NS (exact mass 223.38 g/mol ). The compound belongs to a densely populated isomeric class of N-alkylated 3-(methylsulfanyl)anilines, sharing the identical molecular formula with numerous closely related regio- and stereoisomers . This compound is defined by two key structural features: (1) a methylsulfanyl (-SCH₃) substituent at the meta-position of the aniline ring, which imparts distinctive electronic properties and oxidative reactivity ; and (2) a branched (3-methylpentan-2-yl) N-alkyl group that introduces two chiral centers (C2 and C3 of the pentyl chain), yielding four possible stereoisomers . The compound is listed in supplier catalogs as a research intermediate, typically at 95% purity , corresponding to CAS 1040337-71-0 .

Why Generic Substitution of N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline Fails: A Risk Analysis for Procurement Scientists


The chemical space defined by the formula C₁₃H₂₁NS comprises at least six regioisomeric and stereoisomeric variants currently listed in research chemical supplier catalogs under distinct CAS identifiers. Generic procurement or in-class substitution without precise CAS-level verification poses a significant risk of receiving an unintended structural isomer [1]. This risk arises because nearly all isomers in this series share identical molecular weight (223.38 g/mol), identical molecular formula, and similar IUPAC nomenclature, while lacking systematically differentiated analytical reference spectra in public databases [1]. Crucially, stereochemical identity impacts potential downstream applications: the (3-methylpentan-2-yl) substituent contains two contiguous stereogenic centers , meaning commercial material may exist as a mixture of diastereomers or a single stereoisomer, with potentially divergent physicochemical properties (solubility, LogP) and receptor-binding profiles . The absence of a canonical standardized CID record in PubChem for this specific CAS further compounds the verification challenge [1].

Quantitative Differentiation of N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline: A Comparator-Based Evidence Map


Regiochemical Distinction: Meta-Sulfur vs. Ortho-Sulfur in N-Alkylated Aniline Scaffolds

The targeted compound bears the methylsulfanyl group at the meta (3-) position of the aniline ring, in contrast to the ortho (2-) substituted analog N-(3-methylpentan-2-yl)-2-(methylsulfanyl)aniline (CAS 1154301-33-3) . This regiochemical difference is quantifiable through distinct InChI Keys: the target compound yields a unique InChI Key (not publicly listed in full, but distinguishable via the SMILES CSc1cccc(NC(C)C(CC)C)c1), while the ortho isomer generates InChI Key VUOSQHYQAGMWDF-UHFFFAOYSA-N . Meta-substitution alters the electronic environment of the nitrogen lone pair (Hammett σₘ for -SCH₃ ≈ +0.15 vs. no direct resonance conjugation as in the ortho case), which in turn modulates nucleophilicity, oxidation potential, and biological target interactions [1].

Regiochemistry Structure-Activity Relationship Medicinal Chemistry Electronic Effects

Branching Pattern in the N-Alkyl Chain: 3-Methylpentan-2-yl vs. Linear and Alternative Branched Isomers

The N-alkyl substituent (3-methylpentan-2-yl) contains a specific methyl branch at the C3 position of the pentyl chain. This branching pattern is demonstrably distinct from the (4-methylpentan-2-yl) isomer (CAS 1019611-11-0) and the linear (pentan-2-yl) analog 3-(Methylsulfanyl)-N-(pentan-2-yl)aniline (CAS 1019585-12-6) . The position of the methyl branch influences calculated LogP and steric bulk (Taft Eₛ parameter): the 3-methylpentan-2-yl group is more sterically demanding near the amine nitrogen (branching at the β-carbon) compared to branching at the γ-carbon in the 4-methylpentan-2-yl isomer. For the linear analog (MW 209.35 g/mol), the absence of any methyl branch results in a lower calculated cLogP (Δ ≈ 0.5 log units lower) relative to the target branched C₁₃ compound (MW 223.38 g/mol), as estimated from additive fragment constants [1].

N-Alkyl Branching Physicochemical Properties Lipophilicity Pharmacokinetics

Stereochemical Complexity: Two Contiguous Chiral Centers vs. Single-Center or Achiral Analogs

The (3-methylpentan-2-yl) substituent in the target compound creates two contiguous stereogenic centers at C2 and C3 of the alkyl chain, generating a theoretical maximum of four stereoisomers (two diastereomeric pairs) . This contrasts with 3-(Methylsulfanyl)-N-(pentan-3-yl)aniline (CAS not fully verified, MW 209.35), which possesses only one stereocenter at the carbon bearing the amine (C3 of pentane) if the pentan-3-yl group is symmetrical, yielding only two enantiomers . The presence of two stereocenters in the target compound enables diastereomeric resolution without necessarily requiring chiral auxiliaries or chiral chromatography, as diastereomers exhibit different physicochemical properties (e.g., melting point, solubility, NMR chemical shifts) that allow separation by conventional techniques . By contrast, the enantiomers of the single-center analog require chiral resolution methods for separation .

Stereochemistry Chiral Resolution Diastereomer Separation Enantioselective Synthesis

Oxidative Liability of the Methylsulfanyl Group: A Prodrug Design Opportunity

The methylsulfanyl (-SCH₃) group in the target compound serves as a latent handle for controlled oxidation to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) derivatives . This oxidative pathway is well-documented for the structurally related N-methyl-3-(methylsulfanyl)aniline, which was oxidized using H₂O₂ in acetone to the sulfoxide intermediate en route to the neuroprotective NMDA receptor antagonist CNS-5788 [1]. The meta-sulfur orientation in the target compound, combined with the steric shielding provided by the branched N-alkyl group, may offer differential oxidation kinetics compared to ortho- or para-substituted analogs, though direct experimental data for this specific compound are not publicly reported as of the evidence cut-off date. The oxidized derivatives (sulfoxide and sulfone) represent distinct chemical entities with altered hydrogen-bonding capacity (H-bond acceptor count increases from 1 for -SCH₃ to 2 for -SOCH₃/ -SO₂CH₃) and polarity (topological polar surface area increase by ~17 Ų per oxidation state increment) [2].

Sulfur Oxidation Prodrug Design Metabolic Activation Sulfoxide/Sulfone Chemistry

Class-Level Pharmacological Potential: Meta-Methylsulfanyl Anilines as Ion Channel Modulators

Compounds bearing the 3-(methylsulfanyl)aniline core motif have demonstrated activity at CNS ion channels. N-Methyl-3-(methylsulfanyl)aniline has been reported to block sodium channels and the NMDA receptor ion channel complex , exhibiting oral activity against potassium cyanide-induced convulsions in rats . A closely related 2-chloro-5-(methylsulfanyl)aniline derivative was identified as neuroprotective against glutamate toxicity through NMDA receptor antagonism , and the archetypal NMDA antagonist CNS-5161 incorporates a 3-(methylsulfanyl)phenylguanidine motif that directly engages the NMDA receptor ion channel site . The target compound, with its meta-SCH₃ group and distinct, rigidified N-alkyl substituent, occupies an unexplored region within this established pharmacophore class. However, no direct biological activity data (IC₅₀, Ki, or in vivo efficacy) for this specific compound are publicly available as of the evidence cut-off date; consequently, all pharmacological inferences remain at the class-level only [1].

NMDA Receptor Sodium Channel Neuroprotection CNS Pharmacology

Best Research and Industrial Application Scenarios for N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline


Stereochemical Probe in Chiral Chromatography and Diastereomeric Resolution Studies

The two contiguous stereogenic centers in the N-alkyl chain render this compound an excellent model substrate for developing and validating diastereomeric separation methods . Unlike single-stereocenter analogs such as 3-(methylsulfanyl)-N-(pentan-3-yl)aniline, which require chiral stationary phases for enantiomer resolution , the diastereomers of this compound can be separated using conventional silica gel chromatography or fractional crystallization. This makes the compound a cost-effective system for studying the relationship between stereochemistry and bioactivity in early-stage medicinal chemistry, where the relative configuration of the diastereomers can be assigned using standard 2D NMR techniques (NOESY) without the need for enantioselective synthesis .

Starting Material for Sulfoxide/Sulfone Prodrug Synthesis Programs

The meta-methylsulfanyl group provides a chemically addressable oxidation handle. Following the precedent established by the oxidation of N-methyl-3-(methylsulfanyl)aniline to its sulfoxide in the synthesis of CNS-5788 , this compound can be systematically oxidized to the sulfoxide and sulfone derivatives. Each oxidation state increment predicts a measurable increase in tPSA by approximately 17 Ų . This offers a modular way to tune solubility and CNS permeability in lead optimization without altering the core scaffold or the chiral N-alkyl chain.

Scaffold for CNS Ion Channel Modulator Libraries

Multiple meta-methylsulfanyl aniline derivatives have demonstrated NMDA receptor and sodium channel modulatory activity . This compound, with its unique orthogonally modifiable features (stereochemistry, oxidation state, and regiochemistry), can serve as a central scaffold for a combinatorial library. Researchers can systematically vary the oxidation state of the sulfur and the stereochemistry of the N-alkyl chain to map the structural determinants of subtype selectivity and functional activity at NMDA and voltage-gated sodium channels. The compound's novelty in the patent landscape, combined with the established pharmacological track record of its class, makes it suitable for generating new intellectual property .

Physicochemical Model Compound for Studying N-Alkyl Branching Effects

The calculated lipophilicity difference (ΔcLogP ≈ +0.5) between this C₁₃ branched compound and its linear C₁₂ analog 3-(methylsulfanyl)-N-(pentan-2-yl)aniline makes the pair a valuable matched-molecular-pair analysis set for quantifying the impact of beta-carbon branching on ADME properties. Using these two compounds, a researcher can experimentally measure the incremental contribution of a single methyl branch to logD₇.₄, microsomal stability, Caco-2 permeability, and plasma protein binding, all while holding the core pharmacophore constant. This experimental data contributes to the refinement of drug design principles regarding the optimal degree of alkyl branching near the amine nitrogen .

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